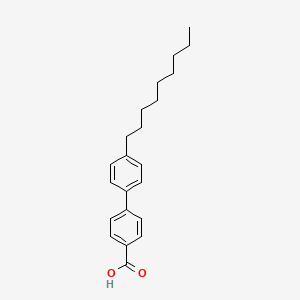

4'-Nonyl-biphenyl-4-carboxylic acid

Description

4'-Nonyl-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one phenyl ring and a nonyl (C₉H₁₉) chain at the 4′-position of the adjacent ring. These compounds are of interest in medicinal chemistry and materials science due to their tunable electronic properties, solubility profiles, and biological activities .

Properties

Molecular Formula |

C22H28O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

4-(4-nonylphenyl)benzoic acid |

InChI |

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22(23)24/h10-17H,2-9H2,1H3,(H,23,24) |

InChI Key |

JEDSQOLKNJLVRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Inhibition of 5alpha-Reductase

One of the prominent applications of 4'-Nonyl-biphenyl-4-carboxylic acid is as an inhibitor of the enzyme 5alpha-reductase, which plays a crucial role in the metabolism of testosterone. Studies have demonstrated that derivatives of biphenyl-4-carboxylic acids exhibit significant inhibitory activity against both human and rat isoforms of this enzyme. Notably, the compound showed a broad range of inhibitory potencies, with some derivatives achieving IC50 values as low as 220 nM for the human type 2 isozyme .

Anticancer Activity

Research has indicated that compounds similar to this compound can display anticancer properties. For instance, a study involving various biphenyl carboxylic acids assessed their activity against different cancer cell lines, revealing promising results. The compound's structure allows it to interact with specific molecular targets in cancer cells, potentially leading to apoptosis and cell cycle arrest .

Environmental Science

Role in Environmental Chemistry

Biphenyl carboxylic acids are studied for their environmental impact, particularly concerning their behavior in aquatic systems. The octanol-water partition coefficient (Kow) is a critical parameter used to predict the environmental fate of these compounds. Research indicates that understanding the Kow values helps assess the bioaccumulation potential and toxicity of such compounds in aquatic organisms .

Use as Surfactants

This compound has been explored for its surfactant properties. Surfactants derived from biphenyl carboxylic acids can reduce surface tension, making them useful in various applications such as emulsifiers in pharmaceuticals and cosmetics, as well as in cleaning products.

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing biphenyl structures exhibit improved performance characteristics for use in coatings and adhesives .

Nanotechnology Applications

The compound's unique molecular structure allows it to be utilized in nanotechnology applications. For instance, it can be functionalized to create nanomaterials with specific properties for targeted drug delivery systems or as components in nanoscale electronic devices .

Case Study: Anticancer Activity Assessment

A study conducted by researchers at Istanbul University evaluated various derivatives of biphenyl carboxylic acids against multiple cancer cell lines using the National Cancer Institute's protocol. The findings indicated that certain derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines, highlighting their potential as anticancer agents .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

Case Study: Environmental Impact Analysis

A comparative analysis of Kow values for several biphenyl carboxylic acids revealed significant differences in bioaccumulation potential among them. This study emphasized the importance of understanding chemical behavior in environmental contexts to mitigate risks associated with chemical exposure.

| Compound | Kow Value |

|---|---|

| This compound | TBD |

| Other Biphenyl Derivatives | TBD |

Comparison with Similar Compounds

Antimicrobial Activity

Biphenyl-4-carboxylic acid hydrazide-hydrazones exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans). The alkyl chain length may enhance membrane disruption, suggesting that 4′-nonyl derivatives could show improved potency .

Anticancer Activity

NSC 368390, a fluoro-substituted quinolinecarboxylic acid analog, demonstrated >90% inhibition of human tumor xenografts (e.g., colon, breast) via schedule-dependent administration. The nonyl chain’s lipophilicity could enhance tumor penetration but may require formulation adjustments for solubility .

Anti-Inflammatory Activity

Biphenyl-4-carboxylic acid amides with arylidene-thiazolidinone moieties showed significant carrageenan-induced edema inhibition. Bulky substituents like nonyl might sterically hinder target binding, necessitating structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Nonyl-biphenyl-4-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling of 4-carboxybiphenyl boronic acid derivatives with nonyl halides. Optimize reaction efficiency by:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Controlling temperature (80–100°C) and solvent polarity (e.g., THF or DMF) to enhance coupling yields .

- Monitoring reaction progress via TLC or HPLC to minimize side products .

Q. How should researchers handle and purify this compound to ensure sample integrity?

- Methodological Answer :

- Handling : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of particulates .

- Purification : Recrystallize from ethanol/water mixtures (melting point: 220–225°C) . For impurities with similar polarity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify biphenyl backbone and carboxylic acid functionality. Compare spectra with NIST-subscribed databases for validation .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; validate against certified reference materials .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., nonyl group) influence the compound’s stability and reactivity in supramolecular applications?

- Methodological Answer :

- Stability Studies : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>295°C estimated) .

- Reactivity : Compare with shorter-chain analogs (e.g., pentyl derivatives) via kinetic studies in esterification or amidation reactions .

- Supramolecular Behavior : Use X-ray crystallography or DFT calculations to analyze intermolecular interactions (e.g., π-π stacking vs. hydrophobic effects) .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Data Validation : Cross-reference peer-reviewed sources (e.g., NIST Chemistry WebBook) and replicate experiments under standardized conditions (pH 7.0, 25°C) .

- LogP Determination : Use shake-flask method with octanol/water partitioning, validated via LC-MS quantification .

Q. How can researchers design biological activity studies given limited toxicological data?

- Methodological Answer :

- Preliminary Screening : Use in vitro assays (e.g., antimicrobial disk diffusion, MTT assays for cytotoxicity) with controlled concentrations (1–100 µM) .

- Safety Protocols : Adopt OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna), referencing IARC classifications for structural analogs .

Q. What are the challenges in synthesizing derivatives for drug discovery, and how can they be mitigated?

- Methodological Answer :

- Functionalization Issues : The carboxylic acid group may require protection (e.g., methyl esters) before introducing heterocyclic moieties .

- Scale-Up Challenges : Optimize microwave-assisted synthesis for higher yields and reduced reaction times .

Data Gaps and Methodological Recommendations

Q. Why is there limited data on the compound’s ecotoxicological impact, and how should researchers address this?

- Methodological Answer :

- Conduct biodegradation studies using OECD 301F (manometric respirometry) to assess environmental persistence .

- Collaborate with regulatory databases (e.g., NITE Japan) to fill data gaps .

Q. How can computational modeling enhance understanding of this compound’s interactions in complex systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.